molecular formula C20H18ClN3O2S B2998852 (E)-3-(2-chlorophenyl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1226487-99-5

(E)-3-(2-chlorophenyl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2998852
CAS RN: 1226487-99-5
M. Wt: 399.89
InChI Key: GEAQPDUTNGHMTB-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H18ClN3O2S and its molecular weight is 399.89. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Activities

  • Anticancer Agents : A series of thiadiazole-based compounds, including those with substituted piperazines and benzyl piperidine, demonstrated cytotoxicity against cancer cell lines such as MCF-7 and HepG2. Some compounds showed selectivity towards cancerous cells over normal cells, indicating potential as anticancer agents (El-Masry et al., 2022).

  • Antimicrobial Properties : Novel thiadiazoles, triazoles, and oxadiazoles, containing a piperazine nucleus, were synthesized and exhibited moderate antibacterial activity against Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).

Antileishmanial Activity

  • A series of piperazinyl-linked thiadiazoles with benzamidine substituents were synthesized and showed significant activity against Leishmania major, suggesting potential for the development of antileishmanial drugs (Tahghighi et al., 2011).

Antinociceptive and Anti-inflammatory Properties

  • Thiazolopyrimidine derivatives were synthesized and evaluated for their antinociceptive and anti-inflammatory properties, with some derivatives showing significant activity, which could be explored further for pain and inflammation management (Selvam et al., 2012).

Molecular Docking and QSAR Studies

  • Molecular docking and QSAR studies on chalcone derivatives, including those with furan and thiophene moieties, indicated promising antioxidant activities. These studies highlight the potential of computational approaches in guiding the synthesis and development of new therapeutic agents (Prabakaran et al., 2021).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c21-16-5-2-1-4-14(16)7-8-18(25)24-11-9-15(10-12-24)19-22-23-20(27-19)17-6-3-13-26-17/h1-8,13,15H,9-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAQPDUTNGHMTB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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